molecular formula C8H4BrFO2S2 B2984744 4-Bromo-1-benzothiophene-2-sulfonyl fluoride CAS No. 2219376-23-3

4-Bromo-1-benzothiophene-2-sulfonyl fluoride

Cat. No. B2984744
CAS RN: 2219376-23-3
M. Wt: 295.14
InChI Key: YBBROTWLHRYKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-1-benzothiophene-2-sulfonyl fluoride” is a chemical compound with the CAS Number: 2219376-23-3 . It has a molecular weight of 295.15 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “4-Bromo-1-benzothiophene-2-sulfonyl fluoride” is 1S/C8H4BrFO2S2/c9-6-2-1-3-7-5 (6)4-8 (13-7)14 (10,11)12/h1-4H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Bromo-1-benzothiophene-2-sulfonyl fluoride” is a powder that is stored at room temperature . It has a molecular weight of 295.15 .

Scientific Research Applications

Catalysis and Reaction Mechanisms

A key application involves the Rhodium-catalyzed substitution reaction of aryl fluorides with disulfides, illustrating the compound's role in facilitating selective organic transformations. The process underscores the efficiency of using sulfone derivatives in polyarylthiolation reactions, demonstrating a strong tendency to form difluorobenzenes, indicative of the compound's utility in complex organic synthesis and modification of polyfluorobenzenes (Arisawa et al., 2008).

Fluorescent and Colorimetric Sensors

Another significant application is in the development of selective fluorescent and colorimetric sensors for fluoride ion. Novel 2,1,3-benzothiadiazole derivatives have been synthesized and characterized, displaying notable colorimetric and fluorescent responses to fluoride ions among various tested anions. This highlights the potential of 4-Bromo-1-benzothiophene-2-sulfonyl fluoride derivatives in environmental monitoring and analytical chemistry (Wu et al., 2016).

SuFEx Click Chemistry

The compound also plays a crucial role in SuFEx click chemistry , a modern synthetic methodology that utilizes sulfur(VI) fluoride exchange reactions. Studies have introduced 1-Bromoethene-1-sulfonyl fluoride (BESF) as a robust connector for SuFEx applications, expanding the toolbox for constructing diverse molecular architectures with sulfonyl fluoride functional groups (Smedley et al., 2018).

Synthesis of Fluorinated Compounds

In the realm of fluorinated chemistry, the compound contributes to the synthesis of fluorinated sulfinate salts , which serve as precursors for di- and monofluoroalkyl radical generation. This application is pivotal in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides, illustrating its importance in the development of fluorinated molecules (He et al., 2015).

Electrochemical Synthesis

Furthermore, electrochemical oxidative coupling of thiols and potassium fluoride to synthesize sulfonyl fluorides underlines a mild and environmentally benign approach. This method leverages the compound for generating sulfonyl fluorides using widely available starting materials, showcasing its versatility in green chemistry applications (Laudadio et al., 2019).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “4-Bromo-1-benzothiophene-2-sulfonyl fluoride” can be found online . It’s important to handle this compound with care, as it may pose certain hazards.

properties

IUPAC Name

4-bromo-1-benzothiophene-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2S2/c9-6-2-1-3-7-5(6)4-8(13-7)14(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBROTWLHRYKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)S(=O)(=O)F)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-benzothiophene-2-sulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.